N-(furan-2-ylmethyl)morpholine-4-carboxamide
Description
N-(furan-2-ylmethyl)morpholine-4-carboxamide is a heterocyclic compound comprising a morpholine ring linked via a carboxamide group to a furan-2-ylmethyl substituent. This structural framework is frequently explored in medicinal chemistry for its balance of hydrophilicity and lipophilicity, which enhances bioavailability .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-10(12-3-6-14-7-4-12)11-8-9-2-1-5-15-9/h1-2,5H,3-4,6-8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEUHIAVXXZPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)morpholine-4-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and morpholine. The reaction is carried out under microwave-assisted conditions in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis allows for efficient and rapid production, making it suitable for industrial applications. The process involves the use of large-scale microwave reactors and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form furan-2-ylmethylamine derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Furan-2-ylmethylamine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Properties
N-(furan-2-ylmethyl)morpholine-4-carboxamide exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Studies have indicated that derivatives of morpholine carboxamides, including this compound, show promising antimicrobial properties against several bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .
- Antiviral Activity : The compound has been evaluated for its antiviral properties, particularly against flaviviruses. Research indicates that it can inhibit the NS2B-NS3 protease, a critical enzyme for viral replication, thereby providing a potential avenue for treating viral infections such as dengue and Zika .
- Anticancer Potential : There is ongoing research into the compound's efficacy as an anticancer agent. Its structural features suggest it may act as a selective androgen receptor modulator (SARM), which could be beneficial in treating androgen-dependent cancers like prostate cancer. The compound has shown high affinity and antagonistic activity against androgen receptors in preliminary studies .
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Morpholine Derivatives : Starting materials are reacted to form morpholine derivatives through nucleophilic substitution.
- Furan Functionalization : The furan ring is introduced via electrophilic aromatic substitution or similar methods to ensure proper orientation for biological activity.
- Carboxamide Formation : The final step involves the formation of the carboxamide group, which is crucial for the compound's biological activity.
The structure-activity relationship (SAR) studies have revealed that modifications on the furan ring and morpholine nitrogen can significantly influence the compound's potency and selectivity against various biological targets .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Case Study 1: Antiviral Activity Against Flavivirus
A study focused on screening compounds for their ability to inhibit flavivirus replication identified this compound as a promising candidate. It demonstrated effective inhibition of viral replication in vitro by targeting the NS2B-NS3 protease, showcasing its potential as an antiviral agent .
Case Study 2: Anticancer Properties
Research investigating SAR among morpholine-based compounds revealed that this compound exhibited significant cytotoxicity against prostate cancer cell lines. The compound's ability to modulate androgen receptor activity suggests it could be developed further as a targeted therapy for prostate cancer patients .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription processes, contributing to its anticancer activity.
Modulating Signaling Pathways: Affecting various cellular signaling pathways, leading to anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
G10: 4-(2-Chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b]thiazine-6-carboxamide
- Structural Differences : Replaces the morpholine ring with a thiazine ring and introduces a chloro-fluorobenzyl group.
- The thiazine core and halogenated benzyl group may enhance target affinity but increase molecular weight (MW: ~435 g/mol) .
- Key Comparison : The morpholine in N-(furan-2-ylmethyl)morpholine-4-carboxamide likely improves solubility compared to the planar thiazine system in G10.
N-(5-Amino-4-cyano-3-(p-tolyl)-2,3-dihydrothiophene-2-carbonyl)morpholine-4-carboxamide
- Structural Differences : Features a dihydrothiophene ring instead of the furan-methyl group.
- The cyano group may enhance metabolic stability .
Analogues with Modified Substituents
N-Phenylmorpholine-4-carboxamide
5-(4-Acetylphenyl)-N-(4-morpholin-4-ylphenyl)furan-2-carboxamide
- Structural Differences: Attaches the morpholine carboxamide to a para-morpholinophenyl group and adds an acetylphenyl substituent to the furan.
- MW increases to 394 g/mol, which may affect blood-brain barrier penetration .
Compounds with Alternative Amide Linkages
Lead ADAM17 Inhibitor: N-(3-((Furan-2-ylmethyl)amino)quinoxalin-2-yl)-4-methylbenzenesulfonamide
- Structural Differences: Replaces the carboxamide with a sulfonamide and incorporates a quinoxaline ring.
- Activity : Demonstrates potency as a metalloproteinase inhibitor. The sulfonamide group enhances acidity (pKa ~1–2) compared to carboxamides (pKa ~10), influencing ionization and membrane permeability .
[N-(Furan-2-ylmethyl),N-{2-[(4-Cyanophenyl)-(3-methyl-3H-imidazol-4-ylmethyl)-amino]ethyl}] 1-Methyl-1H-imidazole-4-sulfonamide
- Structural Differences : Combines sulfonamide and imidazole moieties with a furan-methyl group.
- Synthesis : Prepared via reductive amination, highlighting divergent synthetic routes compared to carboxamide-focused protocols .
Pharmacologically Active Derivatives
Beta-1 Adrenergic Receptor Agonists (e.g., (S)-Xamoterol Derivatives)
- Structural Features: Incorporate N-(2-aminoethyl)morpholine-4-carboxamide linked to phenoxypropylamino groups.
- Pharmacokinetics: Ethylenediamine chains enhance water solubility, while benzyloxy groups improve receptor binding.
Leishmania mexicana Cysteine Protease Inhibitors
- Example: N-{(S)-1-Oxo-1-[(S)-1-oxo-3-phenyl-1-(3-phenylisoxazol-5-yl)propan-2-ylamino]-3-phenylpropan-2-yl}morpholine-4-carboxamide
- Activity : The extended peptide-like structure increases MW (~600 g/mol) and introduces steric bulk, likely limiting bioavailability compared to the simpler furan-methyl analog .
Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
N-(furan-2-ylmethyl)morpholine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of furan derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
This compound is synthesized through a reaction involving 2-furoic acid, furfurylamine, and morpholine under microwave-assisted conditions. This method enhances yield and purity, making it suitable for both laboratory and industrial applications . The compound's structure consists of a furan ring linked to a morpholine moiety through a carboxamide group, which is critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism behind this activity is believed to involve the inhibition of key enzymes responsible for bacterial cell wall synthesis .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. It appears to intercalate into DNA, disrupting replication and transcription processes . The compound has shown effectiveness against several cancer cell lines, including breast and lung cancer cells.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes involved in the synthesis of bacterial cell walls, contributing to its antimicrobial effects.
- DNA Intercalation : By inserting itself between DNA bases, it disrupts the normal function of DNA, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may affect various cellular signaling pathways that regulate inflammation and cell survival .
Case Studies
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound in treating infections caused by resistant bacterial strains. The compound demonstrated superior activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent .
Another investigation focused on its anticancer properties, where it was evaluated in combination with existing chemotherapeutic agents. Results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
